Ardisiphenol A

Description

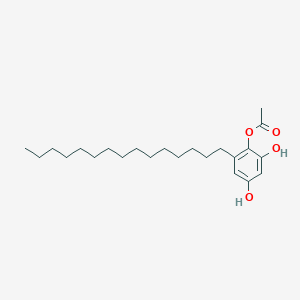

Structure

2D Structure

Properties

IUPAC Name |

(2,4-dihydroxy-6-pentadecylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(25)18-22(26)23(20)27-19(2)24/h17-18,25-26H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSHIDBWARFSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways of Ardisiphenol a

Elucidation of Ardisiphenol A Biosynthesis

The elucidation of biosynthetic pathways typically involves a combination of precursor feeding studies, enzymatic characterization, and genetic approaches.

Based on its chemical structure, this compound, an alkylphenol, is putatively biosynthesized via the polyketide pathway rsc.orgresearchgate.netmdpi.comoup.comoup.comnih.gov. The core aromatic ring structure of alkylresorcinols, a class to which this compound belongs, is generally formed through the iterative condensation of acetate (B1210297) units rsc.orgresearchgate.netmdpi.comoup.comoup.comnih.gov.

The primary precursors for this pathway are typically a fatty acyl-coenzyme A (CoA) starter unit and multiple malonyl-CoA extender units rsc.orgresearchgate.netmdpi.comoup.comoup.comnih.gov. The length and saturation of the alkyl chain in this compound (a pentadec-8-enyl chain, C15) nih.gov are determined by the specific fatty acyl-CoA starter unit, which would likely be a C16 fatty acyl-CoA (e.g., palmitoyl-CoA or a desaturated variant) that undergoes decarboxylation during the condensation process oup.comoup.com. The intermediates would include linear polyketide chains formed by successive additions of malonyl-CoA, followed by cyclization.

The key enzymes involved in the biosynthesis of alkylresorcinols are a specialized group of type III polyketide synthases (PKSs), often referred to as alkylresorcinol synthases (ARSs) nih.govrsc.orgresearchgate.netmdpi.comoup.comoup.comnih.gov. These enzymes catalyze the decarboxylative condensation of the fatty acyl-CoA starter unit with several malonyl-CoA extender units rsc.orgresearchgate.netmdpi.comoup.comoup.comnih.gov.

A proposed pathway mapping for the formation of the resorcinol (B1680541) core of this compound would involve:

Initiation: An alkylresorcinol synthase (ARS) accepts a long-chain fatty acyl-CoA (e.g., a C16 unsaturated fatty acyl-CoA) as a starter unit.

Elongation: Malonyl-CoA units are iteratively condensed with the growing polyketide chain. For a resorcinol, typically three malonyl-CoA units are incorporated, leading to a tetraketide intermediate mdpi.comoup.comnih.gov.

Cyclization: The linear polyketide chain undergoes an intramolecular aldol (B89426) condensation, catalyzed by the ARS, to form the characteristic resorcinol (1,3-dihydroxybenzene) ring rsc.orgoup.comnih.gov.

Further Modifications: Following the formation of the alkylresorcinol scaffold, additional enzymatic steps would occur to yield this compound. This compound is specifically a [2,4-dihydroxy-6-[(Z)-pentadec-8-enyl]phenyl] acetate nih.gov. This indicates that an acetylation step, likely catalyzed by an acetyltransferase, modifies one of the hydroxyl groups on the resorcinol ring. Other potential tailoring enzymes could include hydroxylases or reductases to establish the specific hydroxylation pattern and saturation of the alkyl chain.

A generalized enzymatic pathway for alkylresorcinol biosynthesis is summarized in the table below:

| Step | Enzyme Class | Substrates | Products/Intermediates |

| Initiation | Alkylresorcinol Synthase (ARS) | Fatty acyl-CoA starter unit | Fatty acyl-ARS enzyme complex |

| Elongation | Alkylresorcinol Synthase (ARS) | Malonyl-CoA extender units | Linear polyketide chain (e.g., tetraketide) |

| Cyclization | Alkylresorcinol Synthase (ARS) | Linear polyketide chain | Alkylresorcinol scaffold |

| Tailoring (e.g.) | Acetyltransferase | Alkylresorcinol, Acetyl-CoA | Acetylated alkylresorcinol (e.g., this compound) |

Stable isotope labeling, particularly with carbon-13 (¹³C) and hydrogen-2 (²H, deuterium), coupled with Nuclear Magnetic Resonance (NMR) spectroscopy, is a powerful technique for elucidating the precise incorporation patterns of precursors into complex natural products nih.govnih.govnature.compeerj.comnih.gov.

To confirm the polyketide origin of this compound, feeding experiments with ¹³C-labeled precursors would be performed. For instance:

[1,2-¹³C₂]-acetate: If this compound is indeed polyketide-derived, the ¹³C₂ units from acetate would be incorporated intact into the carbon skeleton, producing characteristic ¹³C-¹³C coupling patterns in the NMR spectrum. This would allow for the mapping of the acetate units to specific carbons in both the aromatic ring and the alkyl chain oup.com.

[methyl-¹³C]-methionine: While this compound itself is acetylated rather than methylated on the phenolic ring, such labeling could be used to investigate other potential methylation steps in related compounds or if a methyl group is involved in the alkyl chain's origin.

Deuterium labeling: Feeding experiments with deuterium-labeled fatty acids could help confirm the origin and modifications of the alkyl chain.

The specific positions of the labeled atoms in the final this compound molecule, as determined by advanced NMR techniques, would provide definitive evidence for the proposed polyketide pathway and the precise assembly of its carbon skeleton.

Modern molecular biology techniques, including genetic manipulation and heterologous reconstitution, are instrumental in confirming the functions of genes and enzymes in biosynthetic pathways researchmap.jprsc.orgknapsackfamily.comresearchgate.net.

For this compound biosynthesis, these approaches would involve:

Genome Mining: Identifying putative biosynthetic gene clusters (BGCs) in Ardisia colorata (or related Ardisia species) that encode type III PKSs (ARSs) and other tailoring enzymes (e.g., acetyltransferases, hydroxylases) rsc.org. Bioinformatic tools can predict such clusters based on sequence homology to known PKS genes.

Heterologous Expression: Cloning the identified BGCs or individual genes into a suitable heterologous host organism, such as Escherichia coli or Saccharomyces cerevisiae, that does not naturally produce this compound mdpi.comnih.govresearchmap.jprsc.orgknapsackfamily.comresearchgate.net. Successful production of this compound or its intermediates in the host would confirm the functionality of the cloned genes and the reconstructed pathway.

Gene Knockout/Mutagenesis: Systematically deleting or mutating specific genes within the BGC in the native producer or the heterologous host. Analyzing the resulting changes in metabolite profiles (e.g., accumulation of intermediates or absence of the final product) would help assign specific functions to individual enzymes in the pathway researchmap.jpresearchgate.net. This could confirm the role of the ARS and the acetyltransferase in the formation of this compound.

Comparative Biosynthesis with Related Natural Products from Ardisia Species

The genus Ardisia is a rich source of diverse secondary metabolites, including a variety of ardisiphenols, other alkylresorcinols, saponins (B1172615), and flavonoids nih.govresearchgate.netrsc.org.

Ardisiphenols A-C and other Alkylresorcinols: this compound, B, and C were isolated together from Ardisia colorata, along with other known alk(en)ylresorcinols nih.govresearchgate.netnih.gov. This co-occurrence strongly suggests that these compounds share a common biosynthetic origin, likely involving the same core polyketide pathway initiated by an ARS enzyme. The structural variations among these ardisiphenols (e.g., differences in the degree of unsaturation or length of the alkyl chain, or specific acetylation/hydroxylation patterns) would arise from variations in the fatty acyl-CoA starter unit or the action of different tailoring enzymes acting on the common alkylresorcinol scaffold.

Flavonoids: Ardisia species, such as Ardisia crenata and Ardisia crispa, are known to produce flavonoids rsc.org. While flavonoids are also polyketide-derived, their biosynthesis proceeds via a distinct pathway involving chalcone (B49325) synthase (CHS), another type III PKS, which uses p-coumaroyl-CoA as a starter unit and three malonyl-CoAs as extender units oup.comnih.govknapsackfamily.com. This highlights the versatility of type III PKSs in producing diverse phenolic compounds within the same plant genus, albeit through different specific pathways.

Saponins: Saponins are another class of abundant secondary metabolites in Ardisia species researchgate.net. Their biosynthesis, however, is distinct from polyketides, typically originating from the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which produce isoprenoid precursors researchgate.net.

Advanced Methodologies for Ardisiphenol a Quantification and Characterization in Biological Contexts

Sample Preparation Strategies for Complex Biological Matrices

Biological matrices, including blood, urine, breast milk, saliva, and tissues, are inherently complex due to the presence of numerous endogenous compounds like proteins, lipids, and salts that can interfere with analytical measurements. Effective sample preparation is paramount to achieve the required sensitivity and selectivity for trace analysis of compounds like Ardisiphenol A.

Extraction techniques aim to isolate this compound from the biological matrix and pre-concentrate it.

Solid-Phase Extraction (SPE): SPE is a widely utilized and highly selective sample preparation technique for extracting organic compounds from various matrices, including biological samples. It operates on principles akin to column chromatography, involving the retention of the analyte on a stationary phase followed by elution. For phenolic compounds, reverse-phase SPE is commonly employed, where non-polar analytes are retained from polar matrices (e.g., aqueous biological samples) via hydrophobic interactions. SPE offers advantages such as high extraction efficiency, good purification selectivity, and reduced solvent consumption compared to traditional methods. For instance, SPE with C18 cartridges has been successfully applied for the extraction of bisphenol A (BPA) from serum and water samples, demonstrating high recovery rates (e.g., >90%).

Microextraction Techniques: These techniques are gaining increasing importance due to their environmental safety and reduced solvent consumption nih.gov. Examples include solid-phase microextraction (SPME) and magnetic solid-phase extraction (MSPE). These miniaturized approaches are particularly beneficial when dealing with limited sample volumes, which is often the case with biological fluids.

Ultrasound-Assisted Extraction (UAE): UAE is a non-conventional extraction method that employs high-intensity sound waves (typically 20-100 kHz) to enhance the extraction of bioactive compounds from plant materials and potentially biological matrices. The ultrasonic energy facilitates cavitation, vibration, and mixing, leading to cell wall disruption, reduced particle size, and increased mass transfer, thereby improving extraction yield and reducing extraction time and solvent usage. For instance, UAE has been shown to be efficient for extracting polyphenols, which share structural similarities with this compound, from various plant sources.

Following initial extraction, further clean-up steps are often necessary to remove co-extracted matrix interferences, particularly proteins, which can foul analytical systems and suppress analyte signals.

Protein Precipitation (PP): This is a simple and rapid technique commonly applied for extraction and clean-up in biological matrices, especially for plasma samples nih.gov. Proteins are denatured and precipitated, typically by adding organic solvents like acetonitrile (B52724), or by altering pH or temperature, allowing the supernatant containing the analyte to be directly injected into the analytical system nih.gov. While straightforward, PP might not always provide the cleanest extract compared to SPE, potentially leading to matrix effects in subsequent analytical steps nih.gov. For instance, in the analysis of phenolic compounds from blood/serum/plasma, protein precipitation with acetonitrile has been attempted, followed by SPE for further purification.

State-of-the-Art Analytical Techniques for Detection and Quantification

The quantification and identification of this compound at trace levels in biological samples necessitate highly sensitive and selective analytical instrumentation. Mass spectrometry (MS)-based techniques are predominantly favored due to their enhanced reliability and sensitivity nih.gov.

LC-MS/MS is considered a gold standard for the quantitative analysis of various compounds, including bisphenols and their derivatives, in complex biological matrices nih.gov.

Principle: LC-MS/MS combines the separation power of liquid chromatography (LC) with the high sensitivity and specificity of tandem mass spectrometry (MS/MS). LC separates the analyte (this compound) from other matrix components, and the MS/MS detector then provides highly selective and sensitive detection by fragmenting the analyte ions and monitoring specific product ions nih.gov. This multi-stage mass analysis significantly reduces matrix interference and improves detection limits.

Applications: LC-MS/MS methods have been developed for quantifying bisphenols in various human samples, including urine, breast milk, blood, and amniotic fluid, achieving low limits of quantification (LOQs). For example, a method for six bisphenols in serum achieved LOQs ranging from 0.03 ng/mL to 2.1 ng/mL. The technique is particularly effective for non-volatile or thermally labile compounds like many phenolic compounds, making it ideal for this compound.

GC-MS is another powerful technique, particularly useful for volatile or semi-volatile compounds.

Principle: GC-MS separates compounds based on their volatility and interaction with a stationary phase in a gas chromatograph, followed by mass spectrometric detection. For less volatile compounds like this compound, derivatization (e.g., silylation) is often required to convert them into more volatile forms suitable for GC analysis.

Applications: While LC-MS is generally preferred for less volatile phenolic compounds, GC-MS has been historically used and continues to be applied for the identification and quantification of specific organic compounds, including bisphenols, in various matrices nih.gov. Its strength lies in its ability to provide high-resolution separation and definitive compound identification through characteristic mass spectra.

HPLC, coupled with various detectors, offers versatile options for the analysis of this compound, especially when mass spectrometry is not available or for routine analysis.

UV-Vis Detection: HPLC with UV-Vis detection is a common and accessible method for compounds that absorb ultraviolet or visible light. Phenolic compounds, including this compound, possess chromophores (e.g., aromatic rings with hydroxyl groups) that absorb UV light, typically around 280 nm. Variable wavelength detectors allow for selection of optimal wavelengths, while single wavelength detectors monitor at a fixed wavelength.

Research Findings: Studies on bisphenol A (BPA) using HPLC-UV have shown that while widely used, careful consideration of detection wavelengths is necessary due to potential peak shifts and linearity issues depending on the solvent. The method can be linear and repeatable, with method detection limits (MDL) in the μg/kg range for BPA in food samples.

Fluorescence Detection (FLD): HPLC-FLD offers enhanced sensitivity for compounds that are naturally fluorescent or can be derivatized to become fluorescent. This technique is particularly valuable for trace analysis where high sensitivity is required.

Applications: For phenolic compounds that are not strongly UV-absorbing, or when extremely low detection limits are needed, fluorescence derivatization is often employed. HPLC-FLD has been developed for the determination of BPA in biological fluids like human breast milk, achieving detection limits as low as 0.11 ng/mL after sample clean-up via liquid-liquid extraction. This method offers advantages such as lower analysis cost and greater availability compared to LC-MS/MS.

Diode Array Detection (DAD): HPLC-DAD, also known as photodiode array (PDA) detection, is a powerful and flexible detector that provides full UV-Vis spectra of eluting peaks simultaneously.

Capabilities: This capability allows for peak purity assessment and aids in the identification of unknown compounds by comparing their spectra to standards or spectral libraries. For phenolic compounds like this compound, DAD can confirm the presence of the characteristic phenolic chromophore and assess co-elution issues. HPLC-DAD methods have been successfully developed for the simultaneous determination of various natural polyphenols, demonstrating good linearity, sensitivity, and precision.

The selection of the most appropriate methodology for this compound quantification and characterization in biological contexts depends on factors such as the matrix complexity, required sensitivity, available instrumentation, and the specific research question. A combination of robust sample preparation and advanced chromatographic and mass spectrometric techniques provides the most comprehensive and accurate analytical solutions.

Ligand-Binding Assays for Specific Analytes

Ligand-binding assays (LBAs) are analytical procedures that rely on the specific binding of ligand molecules to receptors, antibodies, or other macromolecules to determine the presence and quantity of ligand-receptor complexes formed. These assays are fundamental in pharmacology for identifying and optimizing test compounds by measuring binding affinity, kinetics, and specificity giffordbioscience.comwikipedia.org. They are crucial for understanding how a compound interacts with its biological targets.

Various types of LBAs exist, including radioligand binding assays, which measure ligand binding to native or recombinant receptors using radiolabeled compounds, offering high sensitivity giffordbioscience.com. Fluorescence-based binding assays, another common type, involve labeling the ligand or biomolecule with a fluorescent tag to increase sensitivity and achieve a better limit of detection bmglabtech.com. Surface Plasmon Resonance (SPR) is a label-free method that detects changes in refractive index as ligands bind to a target protein immobilized on a sensor chip, providing real-time binding kinetics giffordbioscience.com. Competitive binding assays are frequently employed to screen compound libraries, allowing for the identification of substances that can interfere with the binding of endogenous ligands to their targets bmglabtech.comwipo.int. These assays provide critical parameters such as dissociation constant (Kd), inhibition constant (Ki), and rates of association (kon) and dissociation (koff), which are essential for predicting drug potency and duration of action giffordbioscience.com.

Method Validation and Quality Assurance in Bioanalysis (e.g., Accuracy, Precision, Reproducibility)

Bioanalytical method validation is a critical process to ensure that a specific analytical method is capable of producing accurate, dependable, and reproducible results suitable for its intended application, particularly in pharmacokinetic studies thermofisher.com. This controlled procedure involves evaluating several key parameters to minimize random error and systematic bias thermofisher.com.

The essential validation parameters for quantitative bioanalytical procedures include:

Accuracy: Defined as the closeness of test results to the true value. It is typically reported as the percentage of recovery of a known added amount of the analyte in the sample or the deviation of the mean from the true value. Accuracy is demonstrated by analyzing replicate sets of quality control (QC) samples of known analyte concentrations at a minimum of three levels (low, middle, and high) across the standard curve range nih.govau.dkfda.gov.

Precision: Measures the agreement among test results when the method is applied repeatedly to multiple samplings of a homogeneous sample au.dkglobalresearchonline.net. Precision is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. It is evaluated at two levels:

Repeatability (within-run or intrabatch precision): Assesses the precision under the same operating conditions over a short interval of time au.dkglobalresearchonline.net.

Intermediate Precision (between-run or interbatch precision): Evaluates precision under different conditions, such as different days, analysts, or equipment au.dkglobalresearchonline.net.

Reproducibility: Refers to the precision between laboratories, often assessed during analytical method transfer globalresearchonline.net. It confirms that the method yields consistent results when performed in different settings thermofisher.com.

Other important parameters include selectivity, calibration model, stability, limit of quantification (LLOQ), and limit of detection (LOD) nih.gov. The LLOQ, for instance, is the lowest concentration that can be measured with acceptable accuracy and precision, typically requiring the analyte response to be at least five times the blank response and with a precision of 20% and accuracy of 80–120% au.dk. Ongoing monitoring of accuracy and precision is maintained through the analysis of quality control samples alongside unknown samples during routine analysis au.dk.

Techniques for Biodistribution Studies in Preclinical Models

Biodistribution studies are essential preclinical investigations that assess the presence, persistence, and clearance of a drug and its metabolites in both target and non-target tissues within living organisms taylorandfrancis.comitmedicalteam.pl. These studies provide crucial insights into the pharmacokinetics of compounds, helping to interpret nonclinical pharmacology and toxicology findings, and are a necessary component for predicting human ADME properties itmedicalteam.plcriver.com. They can also help predict potential toxicological responses by identifying off-target accumulation taylorandfrancis.com.

In Vivo Imaging Modalities (e.g., PET, SPECT, FMT)

In vivo imaging modalities offer non-invasive methods to track the distribution and retention of compounds in living animals over time, providing real-time insights into biodistribution erbc-group.com. These techniques are invaluable for understanding drug behavior at the molecular and functional levels.

Positron Emission Tomography (PET): PET is a highly sensitive molecular imaging technique that detects gamma photons produced from the annihilation of positrons emitted by radiopharmaceuticals nih.govradiologykey.com. It can locate molecular events in three-dimensional space with high sensitivity, often reaching nano-/pico-molar magnitudes, and offers better tracer quantification compared to SPECT nih.govradiologykey.com. PET is frequently combined with Computed Tomography (CT) or Magnetic Resonance Imaging (MRI) to provide both functional and anatomical information, improving spatial resolution and image visualization nih.govradiologykey.com.

Single-Photon Emission Computed Tomography (SPECT): SPECT utilizes single-photon emission from radiopharmaceuticals to collect functional information by locating them within the body nih.gov. While generally less sensitive and with lower resolution than PET, SPECT is less expensive and can use longer-lived radiotracers, facilitating tracer delivery radiologykey.com. Like PET, SPECT is often combined with CT to enhance anatomical context and attenuation correction nih.gov.

Fluorescence Molecular Tomography (FMT): FMT is a quantitative optical imaging system that can improve spatial resolution and achieve depth penetrations, particularly useful for small animal imaging radiologykey.comuab.edu. It is a non-invasive, in vivo imager capable of generating deep-tissue quantitative data for preclinical research uab.edu. FMT can be co-registered with anatomical (MRI, CT) and functional (PET, SPECT) modalities to address biological inquiries related to oncology, pathology, and pharmacology uab.edu. It is particularly effective for tracing fluorescently labeled compounds nih.govuab.edu.

These imaging modalities allow for repetitive studies on the same animal, enabling the evaluation of disease progression or compound distribution over time researchgate.net.

Ex Vivo Quantitative Whole-Body Autoradiography (QWBA)

Quantitative Whole-Body Autoradiography (QWBA) is a high-resolution ex vivo technique used to determine both visually and quantitatively the tissue distribution of radiolabeled compounds in preclinical species criver.comwuxiapptec.com. This method is crucial for characterizing drug absorption, distribution, metabolism, and excretion (ADME) using nonclinical biological samples to predict human ADME properties before clinical trials criver.combioanalysis-zone.com.

In a QWBA study, animals are administered with a radiolabeled compound (commonly with long-lived radiolabels such as 14C or 3H) wuxiapptec.compharmaron.com. At predetermined time points, the animals are sacrificed, frozen, and then sectioned into thin slices using a cryostat microtome wuxiapptec.com. These tissue slices are then exposed to phosphor imaging plates, and the resulting autoradiographs provide a visual representation of the total radioactivity distribution throughout the whole body criver.comwuxiapptec.com. The technique allows for quantitative measurement of radioactivity levels in various tissues and organs, providing detailed concentration data criver.compharmaron.com.

QWBA offers several advantages, including the ability to assess the complete elimination of drug-related materials from the body and to provide valuable distribution information for small tissues like the brain, eyes, and even tumors or fetuses wuxiapptec.com. It is also used to assess melanin-associated binding in pigmented rodents, which can inform potential ocular toxicity wuxiapptec.compharmaron.comnih.gov. The data generated from QWBA studies are essential for dosimetry calculations, aiding in the planning of human radiolabeled ADME studies criver.combioanalysis-zone.compharmaron.com. While QWBA provides information on total radioactivity, it does not differentiate between the parent drug and its metabolites, a limitation that can sometimes be addressed by complementary techniques like Imaging Mass Spectrometry (IMS) bioanalysis-zone.comnih.gov.

Mechanisms of Action of Ardisiphenol a in Biological Systems

Cellular and Subcellular Interactions

Ardisiphenol A exerts its effects through direct interactions with cellular components, notably affecting membrane integrity and mitochondrial function. medsci.org

This compound exhibits potential anticancer properties by inducing apoptosis and inhibiting the proliferation of cancerous cells, partly through the disruption of mitochondrial function. medsci.org Mitochondria are vital organelles responsible for cellular energy production, calcium homeostasis, and the regulation of apoptotic processes. nih.govexplorationpub.com Disruptions in mitochondrial function can lead to energy deficits, increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors, all of which can trigger cell death pathways. nih.govexplorationpub.comnih.govresearchgate.netfrontiersin.org By modulating or disrupting mitochondrial function, this compound can initiate a cascade of events that culminates in the programmed cell death of target cells. medsci.org

Enzyme Inhibition and Modulation

Beyond its cellular and subcellular interactions, this compound also modulates biological processes by inhibiting or influencing the activity of various enzymes. medsci.org

This compound has been shown to inhibit key enzymes involved in microbial metabolism, contributing to its significant antibacterial activity. medsci.org Enzyme inhibition is a well-established strategy in antimicrobial therapy, where blocking essential metabolic pathways can prevent the growth and survival of microorganisms. medcraveonline.comlibretexts.org While specific enzymes targeted by this compound within microbial metabolic pathways are not detailed in the available research, this general mechanism underscores its broad antibacterial potential. medsci.org

This compound induces apoptosis, a programmed cell death process crucial for its potential anticancer effects. medsci.org Apoptosis typically involves a highly regulated cascade of events, often mediated by specific enzymes such as caspases and poly(ADP-ribose) polymerase (PARP). nih.govfrontiersin.orgnih.govembopress.orgresearchgate.net Caspases are a family of proteases that execute the dismantling of the cell, while PARP-1 is involved in DNA repair and can play a dual role in cell death pathways. frontiersin.orgnih.gov Although this compound is known to induce apoptosis, current research does not provide specific details regarding its direct interaction with or modulation of caspases or PARP enzymes. medsci.org

Based on the available scientific literature, there is no direct evidence indicating that this compound inhibits tubulin polymerization. While other compounds, such as 4-hydroxy-2-methoxy-6-tridecylphenyl acetate (B1210297) (also referred to as ardisiphenol D), have been reported to inhibit tubulin polymerization and disrupt microtubule dynamics, these findings are not attributed to this compound. medsci.org Tubulin polymerization inhibition is a known mechanism for certain anticancer agents that interfere with cell division by disrupting microtubule formation. nih.govnih.govmdpi.combiorxiv.org

Modulation of Cellular Signaling Pathways

Ardisiphenols demonstrate a capacity to interfere with fundamental cellular mechanisms, leading to their observed cytotoxic and antiproliferative activities. This modulation occurs across several key signaling networks within biological systems.

This compound and its derivatives, notably ardisiphenol D, have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.

Induction of Apoptosis: Ardisiphenol D has been observed to potently induce apoptosis in human non-small-cell lung cancer A549 cells. This pro-apoptotic effect is mediated through several key molecular events:

Caspase Activation: Ardisiphenol D significantly induces the activation of caspase-3, a crucial effector caspase in the apoptotic cascade. Caspase-3 cleavage is a hallmark of the terminal stages of apoptosis.

Bcl-2 Family Protein Modulation: The compound leads to the up-regulation of Bax protein expression and a concomitant down-regulation of Bcl-2 protein expression. The ratio of Bax/Bcl-2 is critical, as Bax is a pro-apoptotic protein, while Bcl-2 is an anti-apoptotic protein. An increased Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, leading to the release of pro-apoptotic factors.

Endoplasmic Reticulum (ER) Stress: Alkylphenols, including ardisiphenol D (from Ardisia brevicaulis), induce G1 arrest and apoptosis through the endoplasmic reticulum stress pathway. This involves the upregulation of ER stress markers such as C/EBP homologous protein (CHOP), binding immunoglobulin protein (Bip), and inositol-requiring enzyme 1 (IRE1).

Evidence in Pancreatic Cancer: Ardisiphenol D (HMTA) also induces apoptosis in pancreatic cancer cell lines (BxPC-3 and PANC-1), evidenced by annexin (B1180172) V/PI labeling and caspase-3 activation.

Cell Cycle Arrest: Ardisiphenol D has been shown to induce cell cycle arrest, primarily at the G1 phase. This G1 phase arrest provides an opportunity for cells to either undergo repair mechanisms or proceed towards apoptosis. In pancreatic cancer cells, ardisiphenol D (HMTA) has also been reported to halt cell proliferation at the G2/M phase and induce multinucleation.

Summary of Apoptosis and Cell Cycle Arrest Mechanisms:

| Mechanism/Pathway | Effect of Ardisiphenol D | Target Cell Lines | Reference |

| Apoptosis Induction | Activation of Caspase-3 | A549, PANC-1, BxPC-3 | |

| Apoptosis Induction | Up-regulation of Bax, Down-regulation of Bcl-2 | A549 | |

| Apoptosis Induction | Induction of Endoplasmic Reticulum (ER) Stress | Human non-small-cell lung cancer cells | |

| Cell Cycle Arrest (G1 phase) | G1 phase arrest | Human non-small-cell lung cancer cells | |

| Cell Cycle Arrest (G2/M phase) | G2/M phase arrest, multinucleation | PANC-1, BxPC-3 |

Ardisiphenols, including this compound, exhibit significant antiproliferative activities against various cancer cell lines. uni.lu

Inhibition of Cell Proliferation: Ardisiphenols A-C have demonstrated cytotoxicity against the murine breast cancer cell line FM3A. uni.lu

Apoptosis Link: The antiproliferative activity of these compounds is often closely related to their ability to induce apoptosis. For instance, alkylbenzoquinone derivatives from Ardisia kivuensis (related to ardisiphenols) showed remarkable antiproliferative activity against the leukemia cell line THP-1, and their cytotoxic effect was linked to apoptosis induction. Similarly, Ardisia elliptica fruit extract, which contains embelin (B1684587) (another compound found in Ardisia species), exhibited strong antiproliferative and apoptotic effects on HCT-116 human colon cancer cells by enhancing pro-apoptotic proteins (Bad, Bax) and suppressing anti-apoptotic proteins (c-IAP1, Mcl-1, XIAP), and inducing caspase-8 activity.

Ardisiphenol D Specificity: Ardisiphenol D has been shown to inhibit the proliferation of various human cancer cells, including pancreatic (PANC-1), lung (A549), gastrointestinal carcinoma (SGC 7901), breast (MCF-7), and prostate (PC-3) cells.

Summary of Antiproliferative Activity (IC50 Values):

| Compound/Extract | Cell Line | IC50 Value | Reference |

| Ardisiphenols (general) | FM3A (murine breast cancer) | Cytotoxic activity observed | uni.lu |

| Alkylbenzoquinone derivatives (from A. kivuensis) | THP-1 (leukemia) | 2–2.1 µg/mL | |

| Ardisia elliptica fruit extract | HCT-116 (human colon cancer) | 19.16 ± 1.09 µg/mL | |

| Embelin (from A. elliptica) | HCT-116 (human colon cancer) | 25.93 ± 1.75 µg/mL | |

| Ardisiphenol D | A549 (human non-small-cell lung cancer) | Potent inhibitory activity observed | |

| Ardisiphenol D (HMTA) | BxPC-3, PANC-1 (pancreatic cancer) | Strong cytotoxic effects observed |

Ardisiphenols, including this compound, demonstrate antioxidant properties, influencing pathways related to oxidative stress.

Free Radical Scavenging: Ardisiphenols A-C exhibit moderate scavenging activities toward 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals. uni.lu This indicates their ability to neutralize free radicals, which are key contributors to oxidative stress.

Role of Phenolics: Phenolic compounds, abundant in plants, are known for their antioxidant activities, which include scavenging free radicals, donating hydrogen, quenching singlet oxygen, and chelating metal ions. uni.lu This general mechanism supports the observed antioxidant activity of ardisiphenols. uni.lu

Reactive Oxygen Species (ROS) Modulation: Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense system. While some environmental chemicals like Bisphenol A can induce ROS production and oxidative stress, ardisiphenols appear to counteract these effects through their scavenging capabilities. uni.lu

Current scientific literature specifically focusing on this compound provides limited direct information regarding its potential interactions with hormone receptor signaling pathways, such as estrogen receptors (ERs) or androgen receptors (ARs). While other phenolic compounds, including Bisphenol A (BPA) and its analogs, are well-documented for their endocrine-disrupting activities through interactions with ERα, ERβ, and AR, these findings cannot be extrapolated directly to this compound due to structural differences. Further research is needed to elucidate any specific modulatory effects of this compound on hormone receptor signaling.

While ardisiphenol D has been shown to induce apoptosis through the activation of caspase-3 and modulation of Bcl-2 family proteins, direct detailed research findings on the specific crosstalk of this compound with other major intracellular signaling networks, such as the PI3K/Akt/mTOR pathway or the MAPK (Mitogen-Activated Protein Kinase) pathway, are not extensively documented in the current literature. These pathways are known to regulate critical cellular processes including proliferation, differentiation, and apoptosis, and are often targeted by various bioactive compounds. However, specific evidence detailing this compound's direct modulation or interaction with these particular networks remains to be fully elucidated.

Structure Activity Relationship Sar Studies of Ardisiphenol a and Its Analogs

Principles and Methodologies of SAR Analysis

SAR analysis is based on the premise that a chemical's structure dictates its physicochemical properties and reactivity, which, in turn, determine its biological and toxicological effects. oup.com By systematically altering parts of a molecule, researchers can identify the specific chemical groups responsible for a desired biological effect. wikipedia.org

Qualitative SAR involves examining how changes in a molecule's structure lead to observable changes in its biological activity without necessarily quantifying these relationships mathematically. This approach often involves the identification of structural features or functional groups that are essential for activity, or those that lead to a loss or modification of activity. oup.comoecd.org For instance, if a series of related compounds shows that a particular functional group (e.g., a hydroxyl group) is consistently present in active compounds but absent in inactive ones, this suggests its importance for the observed activity. Qualitative SAR can also involve recognizing structural similarities to known active compounds to infer potential biological properties. oup.com

Quantitative Structure-Activity Relationships (QSAR) take SAR a step further by establishing mathematical models that correlate the biological activity of compounds with their physicochemical properties or structural descriptors. wikipedia.orgmdpi.commedcraveonline.com These models aim to predict the biological activity of new, untested compounds based on their molecular characteristics. wikipedia.orgnih.govontosight.ai

The QSAR methodology assumes that the biological activity of a molecule is a function of its chemical structure. ontosight.ai Descriptors used in QSAR models can include:

Hydrophobicity (Lipophilicity): Often represented by the partition coefficient (log P), which influences a drug's absorption, distribution, and interaction with biological membranes. ontosight.aislideshare.net

Electronic Effects: Quantified by parameters like Hammett constants, reflecting the electron-donating or electron-withdrawing nature of substituents. slideshare.net

Steric Effects: Describing the size and shape of substituents, which can affect binding to a receptor site. slideshare.net

A QSAR model typically takes the form: Activity = f (physicochemical properties and/or structural properties) + error. wikipedia.org These models are developed using statistical methods such as linear regression or machine learning algorithms. ontosight.ai The OECD has established five principles for validating QSAR models for regulatory use, emphasizing a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation. europa.eu

Table 1: Common Descriptors in QSAR Modeling

| Descriptor Type | Example Parameter | Description | Relevance to Activity |

| Hydrophobicity | log P | Measures the lipophilicity of a compound. | Influences membrane permeability, absorption, and binding to hydrophobic pockets. ontosight.aislideshare.net |

| Electronic | Hammett constant (σ) | Quantifies the electron-donating or -withdrawing effect of a substituent. | Affects interactions involving charge, such as hydrogen bonding or electrostatic interactions with target proteins. slideshare.net |

| Steric | Taft's steric factor (Es), Molar Volume | Describes the size and shape of a substituent. | Determines how well a molecule fits into a receptor binding site. slideshare.net |

| Topological | Molecular connectivity indices | Reflects the branching and connectivity of atoms within a molecule. | Can correlate with various physical properties and biological activities. |

| Conformational | Energy of preferred conformations | Relates to the flexibility and preferred 3D arrangement of a molecule. | Critical for optimal binding to a specific receptor site. |

Computational approaches, often grouped under Computer-Aided Drug Design (CADD), play a significant role in SAR analysis and lead optimization. mdpi.comfrontiersin.org These methods allow for the prediction of molecular interactions and the design of molecules with desired properties in silico before chemical synthesis. medcraveonline.comnih.gov

Molecular Docking: This technique predicts the preferred orientation (pose) of a ligand (e.g., Ardisiphenol A or its analog) when bound to a specific protein target (receptor) and estimates the binding affinity. frontiersin.orgpensoft.netnih.gov It helps visualize how molecules might interact and understand the binding mechanisms, thereby guiding structural modifications to enhance activity or selectivity. frontiersin.org

The process typically involves:

Ligand and Receptor Preparation: Preparing the 3D structures of the molecule of interest and the target protein. pensoft.net

Posing: Exploring various orientations and conformations the ligand can adopt within the receptor's binding pocket. frontiersin.org

Scoring: Calculating a binding affinity score for each predicted pose, estimating the energy of interaction between the ligand and the receptor. frontiersin.orgnih.gov

Molecular docking simulations can support SAR studies by identifying critical interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) between the molecule and the target, which are essential for its biological activity. frontiersin.orgpensoft.net This information can then be used to rationally design derivatives that optimize these interactions. frontiersin.org For example, computational docking studies were used to understand the binding of bisphenol A analogs to estrogen receptors, guiding the discovery of selective antagonists. nih.gov

Design and Synthesis of this compound Derivatives and Analogs

The design and synthesis of derivatives and analogs of natural products like this compound are central to medicinal chemistry, aiming to improve their pharmacological profiles. This often involves modifying the core structure to enhance potency, selectivity, or other desirable properties.

Rational design involves a systematic and informed approach to modify a lead compound's structure based on SAR insights and computational predictions. The goal is to maximize desired biological activity while minimizing off-target effects. mdpi.comnih.govnih.gov

For this compound, which possesses a resorcinol (B1680541) core with an alkyl chain, rational design strategies could focus on:

Modifications to the phenolic hydroxyl groups: Altering the number, position, or substitution of these groups can impact hydrogen bonding capabilities and electronic properties, which are often crucial for antioxidant activity and interactions with biological targets. mdpi.com

Alterations to the alkyl chain: Changes in chain length, degree of unsaturation, or the introduction of functional groups along the alkyl chain can influence lipophilicity, steric fit, and membrane interactions. For instance, the presence of an unsaturated bond in this compound's alkyl chain might be a point of interest for modification. nih.gov

Introduction of new pharmacophores: Attaching other known bioactive moieties to the this compound scaffold could lead to hybrid compounds with improved or dual activities. researchgate.net

Rational design is often guided by molecular docking results, which can highlight specific residues in a protein binding site that interact with the ligand. frontiersin.orgnih.gov For example, if a particular part of this compound is found to form strong hydrogen bonds with a key amino acid in a target enzyme, modifications that strengthen this interaction (e.g., by introducing a more optimal hydrogen bond donor/acceptor) could enhance potency. nih.gov

Semisynthesis involves chemically modifying a natural product, which serves as a starting material, to create new derivatives. This approach leverages the complex natural scaffold, reducing the need for lengthy total synthesis, while allowing for targeted structural changes. mdpi.com

For this compound, semisynthetic modifications could include:

Esterification or Etherification of Hydroxyl Groups: Modifying the phenolic hydroxyls can alter lipophilicity, metabolic stability, and the ability to form hydrogen bonds. For example, Ardisiphenol B (PubChem CID: 10248975) is an acetate (B1210297) ester of a related compound, isolated from Ardisia colorata, and has shown cytotoxicity and radical scavenging activity. researchgate.netnih.gov Such modifications can influence how the compound interacts with cellular membranes or specific enzymes.

Derivatization of the Alkyl Chain: Introducing functional groups (e.g., amines, carboxylic acids, halogens) or altering the unsaturation pattern on the alkyl chain can modulate its interaction with hydrophobic pockets of target proteins or affect its membrane permeability. oup.comrsc.org

Formation of Prodrugs: Semisynthetic approaches can be used to create prodrugs that improve bioavailability or target specificity, which are then metabolized in vivo to release the active this compound or a more active form.

The biological implications of such semisynthetic modifications are diverse. For instance, studies on other natural products like bergenin (B1666849) (PubChem CID: 72306) have shown that semisynthetic derivatives can exhibit enhanced biological activities, including antitumor, neuroprotective, and antimicrobial effects, often with reduced cytotoxicity compared to the parent compound. researchgate.netmdpi.com Similarly, modifications to totarol (B1681349) (PubChem CID: 160455) led to heterocyclic analogs with enhanced antimicrobial activity. nih.gov By systematically performing these modifications and evaluating the biological activity of the resulting analogs, a comprehensive understanding of the SAR of this compound can be developed, guiding the design of superior therapeutic candidates.

Table 2: Examples of Semisynthetic Modifications and Potential Biological Implications

| Type of Modification | Example (General) | Potential Biological Implications |

| Esterification of Phenolic -OH | Acetate ester (e.g., Ardisiphenol B from this compound) | Altered lipophilicity, improved membrane permeability, potential for prodrug activation, modulated hydrogen bonding. researchgate.netnih.gov |

| Etherification of Phenolic -OH | Methyl ether | Increased lipophilicity, reduced hydrogen bonding capacity, altered metabolic stability. |

| Alkyl Chain Length/Branching | Shortening or lengthening the chain; introducing branches | Changes in hydrophobic interactions with target, altered membrane partitioning. oup.com |

| Introduction of Polar Groups on Alkyl Chain | Hydroxyl, Amine, Carboxyl groups | Increased hydrophilicity, new hydrogen bonding or ionic interactions, altered metabolic pathways. |

| Introduction of Halogens | Fluorine, Chlorine | Modulated electronic properties, increased metabolic stability, altered lipophilicity. oup.com |

Total Synthesis of Analogs for Comprehensive SAR Exploration

The total synthesis of natural products and their analogs is a powerful approach for comprehensive SAR exploration, allowing for precise modifications to the core structure to probe the impact of specific functional groups and steric arrangements on biological activity scienceopen.com. While the natural isolation of Ardisiphenols A, B, and C from Ardisia colorata has provided initial insights into their properties researchgate.netresearchgate.netnih.gov, detailed studies specifically describing the total synthesis of this compound analogs solely for comprehensive SAR exploration are not extensively reported in the current literature. However, the unique chemical structure of this compound is recognized as a valuable template for synthetic modifications aimed at enhancing its efficacy and selectivity biosynth.com. Such synthetic endeavors would typically involve modifying the alkyl side chain or the phenolic hydroxyl groups to systematically evaluate their contribution to the observed biological effects.

Identification of Key Pharmacophores for Biological Activities

The identification of key pharmacophores is crucial for the rational design of more potent and selective therapeutic agents. For this compound and related phenolic compounds, specific structural features have been implicated in their various biological activities.

This compound exhibits significant antibacterial activity, primarily by disrupting bacterial cell membranes and inhibiting key enzymes involved in microbial metabolism biosynth.com. For polyphenols in general, the antimicrobial activity is strongly influenced by their chemical structures, including the presence of hydroxyl (-OH), prenyl (-C₅H₉), and methoxy (B1213986) (-OCH₃) groups naturalproducts.net. The delocalization of the π bond on the C-ring, as well as the number and position of substituents, intramolecular hydroxyl cyclization, and steric hindrance within the molecule, also play critical roles naturalproducts.net. Studies on other phenolic compounds suggest that the number of phenolic hydroxyl groups directly correlates with their antibacterial efficacy naturalproducts.net.

This compound demonstrates potential anticancer properties by inducing apoptosis and inhibiting the proliferation of cancerous cells, mediated through the disruption of mitochondrial function and modulation of cellular signaling pathways biosynth.com. Ardisiphenol B has also shown cytotoxicity against the murine breast cancer cell line FM3A nih.govbiosynth.com. A notable analog, Ardisiphenol D, isolated from Ardisia brevicaulis, significantly inhibited the proliferation of human non-small-cell lung cancer A549 cells with an IC₅₀ of 0.997 µM after 48 hours of treatment tandfonline.com. This compound induced apoptosis by activating caspase-3 enzyme and up-regulating the ratio of Bax/Bcl-2 protein expression tandfonline.com.

General SAR studies for anticancer agents often highlight the importance of hydroxyl groups and specific spatial arrangements for effective interaction with biological targets orientjchem.orgnews-medical.net. For instance, in some alkyl catechols, the presence of at least one phenolic alcohol and a hydrophobic long chain is considered a main pharmacophore for recognition by estrogen receptors nih.gov.

The cytotoxic activity of Ardisiphenol D against A549 cells is summarized below:

| Compound | Cell Line | Treatment Time | IC₅₀ (µM) | Mechanism of Action | Reference |

| Ardisiphenol D | A549 | 48 h | 0.997 | Induces apoptosis via caspase-3 activation and up-regulation of Bax/Bcl-2 ratio. | tandfonline.com |

| This compound-C | FM3A | Not specified | Cytotoxic | Not specified in detail, but showed cytotoxicity. | nih.govbiosynth.com |

Ardisiphenols A, B, and C exhibit moderate scavenging activities towards 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals, indicating their antioxidant potential researchgate.netresearchgate.netnih.govnih.gov. The antioxidant properties of phenolic compounds are intrinsically linked to their chemical structure, particularly the number of hydroxyl groups, their mutual position in the aromatic ring, and the degree of their esterification ulisboa.ptmdpi.com. Polyphenols, including ardisiphenols, function as chain breakers or radical scavengers, a mechanism dependent on their specific chemical structures mdpi.comnih.gov. A common feature contributing to the antioxidant activity of polyphenols is the presence of more than one hydroxyl group bonded to the benzene (B151609) ring ulisboa.pt. The ability of these compounds to donate electrons and stabilize free radicals is a key aspect of their antioxidant mechanism mdpi.comnih.gov.

Preclinical Pharmacological Activities of Ardisiphenol a

In Vitro Efficacy Studies

Ardisiphenol A has been investigated for its biological activities in various in vitro models, demonstrating notable anticancer and antioxidant effects.

This compound has demonstrated cytotoxic effects against the murine breast cancer cell line FM3A. In studies evaluating ardisiphenols A, B, and C, this compound exhibited cytotoxicity against FM3A cells with an IC50 value of 0.7 μM. zjwd.net While its cytotoxic activity has been established, detailed mechanisms such as the specific induction of apoptosis or direct inhibition of cell proliferation pathways for this compound in FM3A cells are not explicitly detailed in the available literature.

Table 1: In Vitro Cytotoxicity of Ardisiphenols against FM3A Cells

| Compound | Cell Line | IC50 (µM) zjwd.net |

| This compound | FM3A | 0.7 |

| Ardisiphenol B | FM3A | 0.6 |

| Ardisiphenol C | FM3A | 0.5 |

This compound, along with Ardisiphenol B and C, has shown moderate scavenging activities against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals. researchgate.netresearchgate.net This indicates its potential as an antioxidant agent. The IC50 value for this compound in DPPH radical scavenging assays has been reported as 0.7 μM. zjwd.net

Table 2: In Vitro Antioxidant Activity (DPPH Radical Scavenging) of Ardisiphenols

| Compound | Assay | IC50 (µM) zjwd.net |

| This compound | DPPH Radical Scavenging | 0.7 |

| Ardisiphenol B | DPPH Radical Scavenging | 0.6 |

| Ardisiphenol C | DPPH Radical Scavenging | 0.5 |

In Vivo Efficacy Studies in Animal Models

Investigations into the in vivo pharmacological activities of this compound in animal models are crucial for understanding its therapeutic potential.

Currently, specific in vivo efficacy studies evaluating this compound in bacterial infection models are not detailed in the readily available scientific literature. Research on the in vivo antibacterial effects of this compound would be necessary to ascertain its potential as an antimicrobial agent in living systems.

As of the current review of the literature, specific in vivo studies assessing the anticancer activity of this compound in xenograft models have not been found. While related compounds from the Ardisia genus have shown antitumor effects in xenograft models, direct evidence for this compound in such models is not available in the searched literature.

Investigation of Anti-inflammatory Effects

The chemical compound this compound, belonging to the class of ardisiphenols, has been broadly noted within the context of research on Ardisia species for its potential biological activities, including anti-inflammatory properties nih.gov. However, detailed preclinical research findings, such as specific half-maximal inhibitory concentration (IC50) values, precise molecular targets, or comprehensive in-depth in vivo results focusing solely on this compound's anti-inflammatory effects, are not extensively documented in the readily available scientific literature at this time.

Preclinical investigations into anti-inflammatory compounds typically involve a range of in vitro and in vivo methodologies to elucidate their mechanisms of action and efficacy. Common in vitro assays include the inhibition of protein denaturation, which is a hallmark of inflammation, and the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Studies also frequently assess the modulation of inflammatory mediators, such as the suppression of nitric oxide (NO) production and the regulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in cell-based models, often utilizing stimulated macrophage cell lines. In vivo studies often employ animal models of inflammation, such as carrageenan-induced paw edema or models of specific inflammatory diseases, to evaluate the compound's ability to reduce swelling, pain, and inflammatory cell infiltration.

While Ardisia species extracts and some isolated ardisiphenols have been generally reported to exhibit anti-inflammatory activity nih.gov, specific quantitative data for this compound itself, detailing its effects in these standard preclinical models, are not provided in the current search results. Therefore, it is not possible to present detailed research findings or generate interactive data tables specifically for this compound's anti-inflammatory effects based on the information retrieved. Further dedicated research would be required to fully characterize the anti-inflammatory profile of this compound.

Metabolic Fate of Ardisiphenol a in Animal Models

Absorption, Distribution, and Excretion (ADE) Studies in Preclinical Species

Data not available.

Identification of Metabolic Pathways and Metabolites

Data not available.

Data not available.

Data not available.

Data not available.

Impact of Metabolism on Biological Activity and Systemic Exposure

Data not available.

Future Directions and Emerging Research Trends in Ardisiphenol a Investigation

Integration of Omics Technologies for Comprehensive Biological Understanding

The integration of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is crucial for gaining a comprehensive understanding of Ardisiphenol A's biological effects and mechanisms of action vigyanvarta.inbmrb.iomdpi.comscitechnol.com. These high-throughput technologies offer a holistic view of the molecular changes induced by this compound within biological systems, moving beyond a reductionist approach to study complex interactions vigyanvarta.inrevespcardiol.org. Genomics can identify genes and gene families associated with responses to this compound, while transcriptomics examines gene expression patterns to reveal how the compound influences cellular processes vigyanvarta.inbmrb.ioisaaa.org. Proteomics focuses on the dynamic protein products and their interactions, providing insights into the functional roles of proteins affected by this compound vigyanvarta.inbmrb.ioisaaa.org. Metabolomics, by quantifying low molecular weight compounds, offers the closest link to the phenotypic outcomes of this compound's activity, reflecting the cell's metabolic state under its influence bmrb.ioisaaa.orgresearchgate.net. Integrating data across these omics layers, known as integrative or multi-omics, enhances the understanding of complex biological systems, elucidates disease mechanisms, and helps identify potential therapeutic interventions, particularly in areas like cancer where this compound shows promise vigyanvarta.innih.govfrontiersin.orgnih.gov. This approach can reveal the interplay between genetic mutations, gene expression changes, protein alterations, and metabolic disturbances, providing a more complete picture of this compound's impact vigyanvarta.in.

Advanced Computational Modeling for Target Identification and Drug Design

Advanced computational modeling, including molecular docking, molecular dynamics simulations, and machine learning, is revolutionizing the identification of drug targets and the design of new drug candidates, including those based on this compound frontiersin.orgglobalresearchonline.netmdpi.comnibn.go.jpnih.govnih.gov. These in silico methods offer a time- and cost-effective approach to predict the interactions between this compound or its analogs and potential biological targets globalresearchonline.netnih.govnih.gov. Molecular docking can predict the optimal binding position and orientation of this compound within a target protein's active site, assessing binding affinity and molecular interactions mdpi.comnih.gov. Molecular dynamics simulations further refine these predictions by accounting for the dynamic nature of protein-ligand interactions, providing a more realistic assessment of a compound's stability and efficacy within a biological environment frontiersin.orgmdpi.comnih.govnih.govmdpi.com. Machine learning models can rapidly analyze vast chemical libraries to predict the bioactivity of compounds with high accuracy, significantly reducing the time and cost associated with traditional drug discovery methods frontiersin.orgglobalresearchonline.netnih.govmdpi.com. The synergistic application of molecular docking and machine learning can improve the success rate and accuracy of protein-ligand complex structure predictions, guiding the design of this compound derivatives with enhanced potency and selectivity nso-journal.org. Computational models can also be used to explore hypotheses, make inferences, and evaluate the robustness of findings, thereby accelerating the drug discovery process news-medical.netresearchgate.netoberlin.edumit.edu.

Development of Novel Synthetic Strategies for Analogs and Complex Derivatives

The development of novel synthetic strategies is crucial for expanding the chemical space around this compound, allowing for the creation of analogs and complex derivatives with improved pharmacological properties biosynth.com. Despite its promising biological activities, the synthesis of this compound and its related complex phenolic compounds can be challenging due to their unique chemical structures, which may involve steric hindrance and specific regioselectivity and stereoselectivity requirements rsc.orgacademie-sciences.fr. Traditional chemical synthesis routes can have drawbacks such as harsh reaction conditions, multiple protection and deprotection steps, and low yields rsc.orgacademie-sciences.frnih.govmdpi.com. Future research will focus on developing more efficient, selective, and environmentally friendly synthetic methodologies, potentially utilizing biocatalysis or chemoenzymatic approaches, to overcome these challenges academie-sciences.fr. Improved synthetic routes would facilitate the production of this compound and its derivatives in larger quantities and with higher purity, enabling more extensive preclinical and clinical investigations nih.gov. Furthermore, novel synthetic strategies can be employed to introduce specific modifications aimed at enhancing efficacy, selectivity, bioavailability, or reducing potential off-target effects biosynth.com.

Exploration of Combination Therapies with this compound

Exploring combination therapies with this compound represents a significant future direction, particularly in the context of its potential anticancer and antibacterial applications biosynth.comnih.govdntb.gov.ua. Combination therapy, which involves combining two or more therapeutic agents, is a cornerstone of modern medicine, especially in cancer treatment nih.govmdpi.comfrontiersin.org. The rationale behind this approach includes achieving synergistic effects, overcoming drug resistance, reducing the toxicity of individual drugs by allowing lower dosages, and targeting multiple pathways simultaneously nih.govmdpi.comfrontiersin.orgarvojournals.org. For this compound, combining it with other established drugs could lead to enhanced therapeutic outcomes compared to monotherapy nih.govmdpi.com. For instance, if this compound targets specific pathways in cancer cells, combining it with agents that target different, complementary pathways could lead to a more potent and comprehensive antitumor effect nih.govarvojournals.org. This strategy can also help in circumventing or delaying the emergence of resistance mechanisms, a common challenge in long-term treatments frontiersin.org. Research will focus on identifying optimal drug combinations and understanding the underlying synergistic mechanisms.

Application of Organ-on-a-Chip Models for Advanced In Vitro Preclinical Assessment

The application of organ-on-a-chip models, also known as microphysiological systems (MPS), is an emerging research trend for advanced in vitro preclinical assessment of compounds like this compound imec-int.cominotiv.comnih.govnih.gov. These microfluidic-based in vitro models are designed to recapitulate the dynamic chemical and mechanical microenvironment of living organs, bridging the gap between traditional in vitro cell cultures and in vivo animal studies nih.govnih.govaltex.org. MPS offer several advantages, including the ability to mimic complex biological systems and processes, provide more human-relevant data, and potentially reduce the reliance on animal testing in drug development imec-int.cominotiv.comnih.govaltex.org. For this compound, organ-on-a-chip models can be used to evaluate its efficacy, absorption, distribution, metabolism, and potential toxicity in a more physiologically relevant context imec-int.comnih.gov. This technology allows for long-term viability studies and the assessment of drug responses in a multi-organ connected system, providing time-relevant insights into how this compound interacts with different human organs imec-int.com. The standardization and integration of biosensors within these platforms can enable real-time, label-free measurements, improving data quality and reproducibility in preclinical studies imec-int.com.

Research into Overcoming Resistance Mechanisms

Research into overcoming resistance mechanisms is a critical future direction for this compound, particularly if it progresses as a therapeutic agent. Many therapeutic compounds face the challenge of drug resistance, where cells or pathogens develop mechanisms to evade the compound's effects frontiersin.orgmdpi.com. Understanding these mechanisms is paramount to developing strategies to circumvent them. While specific resistance mechanisms to this compound are still under investigation, general strategies to overcome drug resistance involve identifying the molecular pathways responsible for resistance and developing approaches to counteract them nih.gov. This could include designing this compound analogs that are less susceptible to resistance, combining this compound with other agents that inhibit resistance pathways (as discussed in Section 8.4), or developing strategies to re-sensitize resistant cells to this compound's effects frontiersin.org. Research may also focus on understanding how this compound affects cellular processes that contribute to resistance, such as efflux pumps or metabolic adaptations, and developing ways to modulate these processes.

Expanding the Scope of Biological Applications

Beyond its currently recognized antibacterial and potential anticancer properties, future research aims to expand the scope of this compound's biological applications biosynth.complos.orgresearchgate.net. This compound, along with other ardisiphenols, has demonstrated antioxidant activities researchgate.netdntb.gov.ua. This antioxidant potential suggests broader applications in diseases linked to oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions researchgate.net. Given that Ardisia species are known for a variety of medicinal properties, including anti-HIV and anti-tumor effects, further exploration of this compound's activities could reveal novel therapeutic uses plos.orgtandfonline.com. This expansion could involve screening this compound against a wider range of disease models, investigating its impact on different cellular pathways, and exploring its potential in areas such as metabolic disorders or autoimmune diseases. Detailed research findings on its cytotoxicity against certain cancer cell lines, such as murine breast cancer cell line FM3A, further encourage the exploration of its anticancer mechanisms and potential against other cancer types researchgate.net.

Q & A

Q. What tools integrate multi-omics data to elucidate this compound’s polypharmacology?

- Methodological Answer :

- Network pharmacology : Use STRING or KEGG Mapper to map protein targets.

- Molecular docking : AutoDock Vina for binding affinity predictions.

- Data fusion : Combine transcriptomic, proteomic, and metabolomic datasets via platforms like Cytoscape .

Ethical & Reporting Standards

Q. How to comply with ethical guidelines when using animal models for this compound toxicity studies?

Q. What metadata should accompany publications on this compound to meet FAIR data principles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.